molecular formula C15H15N5O4 B4891320 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene

1,3-bis(3-nitrophenyl)-3-propyl-1-triazene

Cat. No. B4891320
M. Wt: 329.31 g/mol
InChI Key: BIEKBOAPWJBVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(3-nitrophenyl)-3-propyl-1-triazene (BNPT) is a chemical compound that has been extensively researched for its potential applications in various fields, including biomedical research. BNPT is a triazene derivative that has been found to exhibit a range of interesting properties, including its ability to act as a prodrug for the release of nitric oxide (NO).

Mechanism of Action

The mechanism of action of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene involves the release of NO from the triazene group. The release of NO is triggered by the reduction of the triazene group, which can be achieved by various means, including enzymatic reduction, photochemical reduction, and chemical reduction. Once released, NO can act on various targets, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP), a potent vasodilator.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to regulate blood pressure, inhibit platelet aggregation, and modulate immune response. This compound has also been found to exhibit anti-cancer properties, which makes it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene is its ability to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of this compound is its instability, which makes it difficult to store and handle. In addition, this compound can be toxic at high concentrations, which makes it important to use it with caution in lab experiments.

Future Directions

There are several future directions for the research on 1,3-bis(3-nitrophenyl)-3-propyl-1-triazene. One of the most promising directions is the development of new methods for the controlled release of NO from this compound. This could involve the use of new reducing agents or the development of new delivery systems. Another promising direction is the investigation of the anti-cancer properties of this compound, which could lead to the development of new cancer therapies. Finally, the investigation of the potential use of this compound in the treatment of other diseases, such as hypertension and inflammation, could lead to the development of new drugs with improved efficacy and safety.

Synthesis Methods

1,3-bis(3-nitrophenyl)-3-propyl-1-triazene can be synthesized by the reaction of 3-nitrobenzyl chloride with propylamine, followed by the reaction of the resulting product with sodium azide and copper(I) iodide. The final product is obtained by the reduction of the azide group with zinc dust in acetic acid.

Scientific Research Applications

1,3-bis(3-nitrophenyl)-3-propyl-1-triazene has been extensively studied for its potential use in biomedical research. One of the most promising applications of this compound is its ability to act as a prodrug for the release of NO. NO is a potent vasodilator that plays an important role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. This compound has been found to release NO in a controlled manner, which makes it a potential candidate for the treatment of various diseases, including hypertension, cancer, and inflammation.

properties

IUPAC Name

3-nitro-N-[(3-nitrophenyl)diazenyl]-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEKBOAPWJBVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.